molecular formula C13H15N3O2 B1589667 4-Isobutylamino-3-nitroquinoline CAS No. 99009-85-5

4-Isobutylamino-3-nitroquinoline

Cat. No.: B1589667
CAS No.: 99009-85-5
M. Wt: 245.28 g/mol
InChI Key: CDUWBBGUDMBQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylamino-3-nitroquinoline is an organic compound that contains isobutylamine and nitro substituents within its quinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutylamino-3-nitroquinoline typically involves the nitration of 4-hydroxyquinoline to obtain 4-hydroxy-3-nitroquinoline. This intermediate is then chlorinated to produce 4-chloro-3-nitroquinoline. The final step involves the substitution of the chlorine atom with an isobutylamine group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Catalytic Hydrogenation to 3-Amino-4-isobutylaminoquinoline

The nitro group in 4-isobutylamino-3-nitroquinoline is reduced to an amine via catalytic hydrogenation, forming 3-amino-4-isobutylaminoquinoline. This reaction is pivotal for subsequent cyclization steps in imiquimod synthesis.

Reaction Conditions and Outcomes

CatalystSolventPressureTime (h)YieldSource
Raney NickelMethanol3.5 kg/cm² H₂2.560%*
Palladium/CarbonEthyl Acetate55 psi H₂6~85%

*After recrystallization from isopropyl ether .

Mechanistic Insights :

  • Raney Nickel : The reaction proceeds via heterogeneous catalysis, with hydrogen adsorption on the nickel surface facilitating nitro-group reduction. Methanol acts as both solvent and proton donor .

  • Palladium/Carbon : Homogeneous hydrogenation occurs, with sodium sulfate added to absorb water and prevent catalyst poisoning .

Key Observations :

  • Raney nickel offers faster reaction times (~3 hours) but requires post-reaction filtration (e.g., celite bed) to remove catalyst residues .

  • Palladium/Carbon systems achieve higher yields but necessitate longer reaction times (~6 hours) .

Role in Imidazo[4,5-c]quinoline Formation

The reduced amine product (3-amino-4-isobutylaminoquinoline) undergoes cyclization with aldehydes to form imidazo[4,5-c]quinoline derivatives, a structural core of imiquimod. While this step involves the amine derivative, the nitro-to-amine reduction is essential for enabling this reactivity .

Example Cyclization Reaction

Reactants :

  • 3-Amino-4-isobutylaminoquinoline

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

Conditions :

  • Solvent: Triethyl orthoformate

  • Catalyst: Formic acid (5 drops)

  • Temperature: 135–140°C

  • Duration: 1 hour

Product :
2-(3,4-Dimethoxyphenyl)-1-isobutyl-1H-imidazo[4,5-c]quinoline (m.p. 192–199°C) .

Comparative Analysis of Reduction Methods

ParameterRaney Nickel Palladium/Carbon
Catalyst CostLowHigh
Reaction TimeShorter (2–3 h)Longer (6 h)
Byproduct FormationMinimalRequires TLC monitoring
ScalabilityIndustrial preferenceLab-scale suitability

Scientific Research Applications

Antiviral Activity

4-Isobutylamino-3-nitroquinoline has demonstrated notable antiviral properties, particularly against herpes simplex virus (HSV). Research indicates that this compound can significantly reduce lesion development in animal models when administered before or shortly after viral infection. The mechanism of action is believed to involve immunomodulation, specifically the induction of interferon, which enhances the immune response against viral infections .

Key Findings:

  • Efficacy: Administered topically to guinea pigs, it resulted in fewer episodes and shorter duration of recurrent lesions caused by HSV .
  • Mechanism: Induction of interferon suggests potential utility in treating other viral infections and conditions such as rheumatoid arthritis and warts .

Vaccine Adjuvant

Recent studies have explored the use of this compound as an adjuvant in vaccines. Its role as a Toll-like receptor (TLR) 7 agonist enhances the immune response to vaccines, improving efficacy against pathogens like SARS-CoV-2. This application is particularly relevant in the context of developing more effective vaccines during pandemics .

Case Study:

  • In a study involving the COVAXIN vaccine, this compound was utilized to boost antibody responses against the target antigen, demonstrating its potential to enhance vaccine performance .

Immunopharmacological Evaluation

The immunopharmacological profile of this compound highlights its ability to modulate immune responses effectively. Studies have shown that it can stimulate innate immune responses, which is crucial for developing therapies for various infectious diseases.

Research Findings:

  • The compound has been evaluated for its ability to enhance cytokine production and activate natural killer (NK) cells, which are vital components of the innate immune system .
  • Its structural modifications have been explored to improve solubility and bioavailability, enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-isobutylamino-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it has been studied for its ability to modulate immune responses by targeting Toll-like receptors (TLR7/8). This interaction leads to the activation of antigen-presenting cells and the subsequent enhancement of humoral and T-cell mediated immunity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobutylamino-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Isobutylamino-3-nitroquinoline is a nitro-substituted quinoline compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula C13H15N3O2C_{13}H_{15}N_{3}O_{2}, is primarily recognized for its role as an intermediate in the synthesis of imiquimod, a drug used for immune modulation in dermatological applications. The biological activity of this compound is largely linked to its derivatives and their interactions with various biological targets.

Chemical Structure and Properties

The structural characteristics of this compound enhance its lipophilicity, which is crucial for its biological activity. The presence of the isobutyl group at the 4-position and the nitro group at the 3-position contribute to its pharmacological properties.

PropertyValue
Molecular Weight241.28 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point456.7 ± 48.0 °C
Melting Point292-294 °C

This compound exhibits its biological effects primarily through Toll-like receptor (TLR) activation , particularly TLR7. This activation leads to:

  • Stimulation of the innate immune response : It enhances natural killer (NK) cell activity and activates macrophages to secrete cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
  • Antiviral properties : The compound has shown efficacy in reducing lesion development in animal models infected with viruses, such as Herpes simplex virus .

Biological Activity Studies

Research has demonstrated the compound's potential in various therapeutic applications:

  • Antiviral Activity : In studies involving guinea pigs, administration of compounds related to this compound resulted in a significant reduction in lesions caused by viral infections .
    • Example Study : Guinea pigs treated with a topical formulation exhibited fewer episodes of recurrent lesions when compared to untreated controls.
  • Immunomodulatory Effects : The compound has been investigated for its ability to induce interferon production, suggesting potential applications in treating conditions like rheumatoid arthritis and certain cancers .
  • Antiparasitic Activity : Recent studies have shown that derivatives of this compound exhibit activity against intracellular amastigotes of Leishmania amazonensis, indicating potential use in treating leishmaniasis .

Case Study 1: Antiviral Efficacy

In a controlled trial, guinea pigs were administered a suspension of this compound prior to infection with Herpes simplex virus Type II. Results indicated a statistically significant decrease in lesion severity and duration compared to untreated controls.

Case Study 2: Immunomodulation

A study evaluated the immunomodulatory effects of imiquimod (derived from this compound) on patients with actinic keratosis. Patients treated with imiquimod showed enhanced immune responses characterized by increased cytokine production and improved clinical outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Isobutylamino-3-nitroquinoline, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound is synthesized via nitration of quinoline precursors. A typical approach involves introducing the nitro group at the 3-position using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating agent. Subsequent isobutylamination at the 4-position can be achieved through nucleophilic substitution or reductive amination. Optimization includes:

  • Temperature control (0–5°C for nitration to avoid over-oxidation).
  • Stoichiometric ratios (e.g., 1.2 equivalents of isobutylamine for complete substitution).
  • Catalytic additives (e.g., DMF for improved solubility).
    Side products like 4-chloro-3-nitroquinoline derivatives may form, requiring rigorous purification .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences.
  • Column Chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate from 9:1 to 4:1) to separate nitroquinoline isomers.
  • Acid-Base Extraction : Utilize the compound’s basicity by extracting with dilute HCl (pH 2–3) and precipitating with NaOH (pH 10).
    Purity should exceed 95% for reproducible biological assays .

Q. Which analytical methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group at C3, isobutylamino at C4).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 245.1164 [M+H]⁺.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for mechanistic studies).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the substitution pattern of the quinoline core influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Nitro Group Position : 3-Nitro substitution enhances electrophilicity, improving interactions with biological targets (e.g., Toll-like receptors linked to Imiquimod analogs).
  • Isobutylamino Group : Bulky substituents at C4 increase membrane permeability but may reduce solubility.
  • Comparative Assays : Test analogs like 4-chloro-3-nitroquinoline to evaluate the necessity of the isobutylamino moiety. Use in vitro models (e.g., RAW 264.7 macrophages) to quantify cytokine induction .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and solvent (DMSO ≤0.1%).
  • Dose-Response Validation : Perform EC₅₀/IC₅₀ comparisons across multiple models (e.g., primary cells vs. immortalized lines).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity in long-term assays.
    Contradictions often arise from off-target effects in complex biological systems .

Q. What in vitro methodologies are suitable for investigating the pharmacological mechanisms of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., TLR7/8 binding).
  • Gene Knockdown : siRNA silencing of putative targets (e.g., MyD88) to confirm pathway involvement.
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment.
  • Molecular Dynamics Simulations : Model interactions between the compound and receptor binding pockets .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Short-Term Storage : -20°C in amber vials with desiccants (stable for 6 months).
  • Long-Term Stability : Lyophilization extends shelf life to >2 years.
  • Degradation Pathways : Hydrolysis of the nitro group occurs at >40°C or pH >8. Monitor via HPLC-UV at 254 nm.
  • Light Sensitivity : UV irradiation induces photodegradation; use light-protected containers .

Properties

IUPAC Name

N-(2-methylpropyl)-3-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUWBBGUDMBQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451360
Record name 4-Isobutylamino-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99009-85-5
Record name N-(2-Methylpropyl)-3-nitro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99009-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isobutylamino-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinolinamine, N-(2-methylpropyl)-3-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 50.0 g (0.24 mole) of 4-chloro-3-nitroquinoline in 300 ml of tetrahydrofuran was added, in small portions, 52.7 g (0.72 mole) of isobutylamine. The mixture was heated at its reflux temperature for one hour and was then evaporated in vacuo. Water was added to the residue, and the solid was separated by filtration. The solid was suspended in one liter of water, and was dissolved by the gradual addition of concentrated hydrochloric acid (to pH 3 to 4) followed by filtration of the solution. The filtrate was basified (to pH 9 to 10) by the addition of concentrated ammonium hydroxide to provide bright yellow 4-(isobutylamino)-3-nitroquinoline, m.p. 119°-121° C. The structural assignment was supported by infrared spectral analysis.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 50.0 g (0.269 mole) of 4-hydroxy-3-nitroquinoline in 300 ml of N,N-dimethylformamide in a 500 ml erlenmeyer flask was added, gradually, 44.3 g (0.2892 mole) of phosphorus oxychloride. The resulting mixture was heated on a steam bath for about 15 minutes, and was then poured onto ice with stirring. After neutralization with saturated sodium bicarbonate solution, the resulting light-colored solid was separated by filtration and washed sequentially with a saturated sodium bicarbonate solution and water. The solid was dissolved in methylene chloride and the solution obtained was dried over sodium chloride, filtered and transferred to a 2 l erlenmeyer flask. Triethylamine (159.6 g, 1.577 moles) was added at one time, followed by the slow addition of 21.2 g (0.2892 mole) of isobutylamine. After the isobutylamine had been added, the mixture was heated on a steam bath for about 30 minutes. The methylene chloride was removed by rotary evaporation. Water was added to the residue obtained, and concentrated hydrochloric acid was subsequently added to dissolve the residue. The solution was filtered, and the filtrate was brought to pH 8-9 with concentrated ammonium hydroxide. The resulting yellow solid was filtered, washed with water, and dried to provide 73.4 g of crude 4-isobutylamino-3-nitroquinoline, m.p. 114°-118° C. The product was further purified by recrystallization from ethanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
159.6 g
Type
reactant
Reaction Step Three
Quantity
21.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a stirred solution of 50.Og (0.24 mole) of 4-chloro-3-nitroquinoline in 300 ml of tetrahydrofuran was added, in small portions, 52.7g (0.72 mole) of isobutylamine. The mixture was heated at its reflux temperature for one hour, and was then evaporated in vacuo. Water was added to the residue and the solid was separated by filtration. The solid was suspended in one liter of water, and was dissolved by the gradual addition of concentrated hydrochloric acid (to pH 3 to 4), at which time the solution was filtered. The filtrate was basified (to pH 9 to 10) by the addition of concentrated ammonium hydroxide to provide bright yellow 4-(isobutylamino)-3-nitroquinoline, m.p. 119°-121° C. The structural assignment was supported by infrared spectral analysis.
[Compound]
Name
50.Og
Quantity
0.24 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Isobutylamino-3-nitroquinoline
4-Isobutylamino-3-nitroquinoline
4-Isobutylamino-3-nitroquinoline
4-Isobutylamino-3-nitroquinoline
4-Isobutylamino-3-nitroquinoline
4-Isobutylamino-3-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.